2-Amino-3-(1H-imidazol-1-YL)propanamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H10N4O |
|---|---|
Molecular Weight |
154.17 g/mol |
IUPAC Name |
2-amino-3-imidazol-1-ylpropanamide |
InChI |
InChI=1S/C6H10N4O/c7-5(6(8)11)3-10-2-1-9-4-10/h1-2,4-5H,3,7H2,(H2,8,11) |
InChI Key |
HCFAIXNVHJVURV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=N1)CC(C(=O)N)N |
Origin of Product |
United States |
Synthetic Methodologies for 2 Amino 3 1h Imidazol 1 Yl Propanamide and Its Structural Analogs
Strategies for Imidazole (B134444) Ring Construction and Functionalization in Propanamide Derivatives
The imidazole ring is a privileged scaffold in medicinal chemistry, present in numerous natural products and pharmaceuticals. nih.govresearchgate.net Its synthesis and subsequent functionalization are pivotal steps in creating derivatives like 2-Amino-3-(1H-imidazol-1-YL)propanamide.
Established Synthetic Routes to the Imidazole Nucleus
The construction of the imidazole core can be accomplished through several classical name reactions, many of which allow for the synthesis of substituted imidazoles by varying the reactants. derpharmachemica.com
Debus Synthesis: First reported in 1858, this method uses a reaction of glyoxal, formaldehyde, and ammonia (B1221849) to form the imidazole ring. derpharmachemica.compharmaguideline.com While the yields can be relatively low, it remains a viable method for producing C-substituted imidazoles. derpharmachemica.com
Radiszewski Synthesis: This approach involves the combination of a dicarbonyl compound (like glyoxal), an aldehyde, and ammonia to yield the imidazole product. pharmaguideline.com
Wallach Synthesis: The Wallach synthesis involves reacting N,N'-disubstituted oxamide (B166460) with phosphorus oxychloride to form a chloroimidazole intermediate, which is subsequently reduced. pharmaguideline.com
Marckwald Synthesis: This route builds the imidazole ring by cyclizing an α-aminoketone with a cyanate, isothiocyanate, or thiocyanate (B1210189) derivative. pharmaguideline.com
van Leusen Imidazole Synthesis: A versatile method that involves the reaction of an aldehyde-derived imine with tosylmethyl isocyanide (TosMIC) to form the 1,4-disubstituted imidazole ring. nih.gov
| Synthetic Route | Key Reactants | Description |
|---|---|---|
| Debus Synthesis | Glyoxal, Formaldehyde, Ammonia | A foundational method for creating the imidazole nucleus, particularly for C-substituted derivatives. derpharmachemica.compharmaguideline.com |
| Radiszewski Synthesis | Dicarbonyl, Aldehyde, Ammonia | A versatile synthesis allowing for various substitutions on the imidazole ring based on the choice of aldehyde and dicarbonyl. pharmaguideline.com |
| Wallach Synthesis | N,N'-disubstituted oxamide, POCl₃ | Produces chloroimidazoles that can be further functionalized. pharmaguideline.com |
| Marckwald Synthesis | α-aminoketone, Cyanate/Isothiocyanate | A cyclization reaction that forms the imidazole core from an amino-ketone precursor. pharmaguideline.com |
| van Leusen Synthesis | Imine, Tosylmethyl isocyanide (TosMIC) | A modern and highly flexible route to synthesize various substituted imidazoles. nih.gov |
Methods for Derivatization and Substitution of the Imidazole Ring
Once the imidazole nucleus is formed, or if starting with a pre-existing imidazole-containing molecule like histidine, further functionalization is often necessary. For the synthesis of the target compound, N-alkylation is a key transformation. Modern synthetic methods offer precise control over which position of the ring is modified.
A flexible and powerful strategy for the complete functionalization of the imidazole scaffold involves regioselective metalation and a sulfoxide/magnesium exchange. nih.gov This approach allows for the introduction of various functional groups, including aryl, allyl, and acyl moieties, at specific positions on the ring. nih.gov Furthermore, techniques for selective N-alkylation followed by deprotection allow for the regioselective modification of complex imidazoles. nih.gov Copper-catalyzed N-arylation reactions have also been developed, providing a direct route to N-aryl imidazoles. nih.gov
Amide Bond Formation Techniques for Propanamide Scaffolds
The formation of the amide bond is a cornerstone of organic and medicinal chemistry. luxembourg-bio.comnumberanalytics.com The direct condensation of a carboxylic acid and an amine to form an amide is generally inefficient at ambient temperatures due to a competing acid-base reaction. fishersci.co.uk Therefore, the carboxylic acid must first be "activated" by converting the hydroxyl group into a better leaving group. luxembourg-bio.com
Conventional Amide Coupling Reactions utilizing Activating Agents
A vast array of coupling reagents has been developed to facilitate amide bond formation by generating highly reactive intermediates from the carboxylic acid. luxembourg-bio.comnumberanalytics.com These reagents are broadly categorized into several classes, most notably carbodiimides and onium salts (aminium/uronium and phosphonium).
Carbodiimides: Reagents such as Dicyclohexylcarbodiimide (B1669883) (DCC), Diisopropylcarbodiimide (DIC), and the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used. fishersci.co.ukpeptide.com They react with a carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine. luxembourg-bio.comfishersci.co.uk A common drawback is the formation of a urea (B33335) byproduct, which in the case of DCC is poorly soluble and can be removed by filtration. luxembourg-bio.compeptide.com To improve reaction efficiency and suppress side reactions like racemization, additives such as 1-Hydroxybenzotriazole (HOBt) are often included. bachem.com
Onium Salts (Aminium/Uronium & Phosphonium): This class includes popular reagents often identified by acronyms. Aminium/uronium reagents like HBTU, TBTU, and HATU, and phosphonium (B103445) reagents like BOP and PyBOP, are highly efficient. peptide.comsigmaaldrich.com These reagents react with the carboxylic acid to form activated esters (e.g., OBt or OAt esters), which readily couple with amines. luxembourg-bio.comsigmaaldrich.com Phosphonium salts have the advantage of not forming guanidinium (B1211019) byproducts, a potential side reaction with aminium-type reagents. luxembourg-bio.com
| Reagent Class | Reagent Name (Acronym) | Activated Intermediate | Key Features |
|---|---|---|---|
| Carbodiimides | Dicyclohexylcarbodiimide (DCC) | O-acylisourea | Inexpensive; produces insoluble dicyclohexylurea (DCU) byproduct. luxembourg-bio.compeptide.com |
| Carbodiimides | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | O-acylisourea | Water-soluble reagent and byproduct, allowing for easy aqueous workup. fishersci.co.uk |
| Aminium Salts | HATU | OAt active ester | Highly efficient, especially for difficult couplings, due to the reactivity of the HOAt-derived ester. sigmaaldrich.com |
| Aminium Salts | HBTU / TBTU | OBt active ester | Commonly used, efficient reagents for peptide synthesis. peptide.comsigmaaldrich.com |
| Phosphonium Salts | PyBOP | OBt active ester | Avoids guanidinium byproduct formation; effective for hindered couplings. luxembourg-bio.com |
| Phosphonium Salts | PyAOP | OAt active ester | Highly effective reagent, particularly useful for coupling N-methylated amino acids. peptide.com |
Boron-Catalyzed Amidation Approaches for Sustainable Synthesis
In a move towards greener and more atom-economical chemistry, catalytic methods for direct amidation have been developed. Boron-based catalysts, such as boric acid, boronic acids, and borate (B1201080) esters, can promote the direct condensation of carboxylic acids and amines without the need for stoichiometric activating agents. nih.govucl.ac.ukrsc.org
Detailed mechanistic studies suggest that the catalytic cycle is more complex than a simple activation of the carboxylic acid. nih.govrsc.org Evidence indicates that borinic acids are not competent catalysts on their own and that at least three free coordination sites on the boron atom are necessary for catalytic activity. rsc.org Some proposed mechanisms involve the formation of a dimeric B-X-B motif that activates the carboxylic acid while simultaneously orchestrating the delivery of the amine nucleophile. rsc.org While simple boronic acids can be highly active, their effectiveness can be diminished by coordinating substrates; in such cases, borate ester catalysts may offer superior performance. rsc.orgresearchgate.net
Considerations for Peptide Coupling and Peptidomimetic Synthesis
The synthesis of this compound involves an amino acid scaffold, making principles from peptide synthesis directly applicable. bachem.com A primary concern in any reaction involving chiral amino acids is the prevention of racemization (the loss of stereochemical integrity at the α-carbon). bachem.com
The choice of coupling reagent and additives is crucial for minimizing this side reaction. bachem.com
Activation and Coupling: The process involves two main steps: the activation of the carboxyl group of one amino acid and the subsequent acylation of the amino group of another. bachem.com
Highly Efficient Reagents: Reagents that form OAt active esters, such as HATU and PyAOP, are considered among the most efficient for peptide coupling. sigmaaldrich.com The pyridine (B92270) nitrogen in the HOAt leaving group provides anchimeric assistance (neighboring group participation), accelerating the coupling reaction and further reducing the risk of racemization. sigmaaldrich.com
Solid-Phase Synthesis: For building longer peptide chains, solid-phase peptide synthesis (SPPS) is the standard method. youtube.com In SPPS, the first amino acid is anchored to a solid resin support, and subsequent amino acids are added sequentially. After each coupling step, the N-terminal protecting group (e.g., Fmoc) is removed to allow the next amino acid to be coupled, a process that is repeated until the desired sequence is assembled. youtube.com
These specialized techniques ensure that the amide bond is formed efficiently while preserving the molecule's critical stereochemistry, a vital consideration for the synthesis of peptidomimetics and amino acid derivatives.
Stereoselective Synthesis Approaches for Chiral Propanamide Derivatives
Achieving stereochemical control is paramount in the synthesis of biologically active molecules, as different enantiomers often exhibit distinct pharmacological profiles. The stereoselective synthesis of chiral propanamide derivatives, including analogs of this compound, frequently employs chiral auxiliaries. These are stereogenic molecules that are temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. numberanalytics.comwikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org
The fundamental principle involves creating a chiral environment that biases the approach of reagents to one face of the molecule, leading to the preferential formation of one diastereomer. numberanalytics.com The effectiveness of this process is governed by the energy difference between the diastereomeric transition states. numberanalytics.com
A prominent strategy for the synthesis of chiral amines, a key feature of the target compound, is the use of Ellman's chiral tert-butanesulfinamide reagent. osi.lv This method is highly efficient for preparing chiral, non-racemic amines. osi.lv Other approaches include catalytic asymmetric methods, which are highly sought after for their efficiency. For instance, chiral phosphoric acids have been used to catalyze dynamic kinetic resolutions of α-stereogenic-β-formyl amides in 2-aza-Cope rearrangements, yielding β-amino amides with high diastereo- and enantioselectivity. nih.gov Similarly, catalytic asymmetric conjugate additions and Mannich-type reactions provide effective routes to enantiomerically enriched β-amino acids and their derivatives. nih.govrsc.orgorganic-chemistry.org
Table 1: Chiral Auxiliaries and Catalysts in Stereoselective Synthesis
| Method | Reagent/Catalyst Type | Key Feature | Application Example |
|---|---|---|---|
| Chiral Auxiliary | Ellman's tert-butanesulfinamide | Forms diastereomeric sulfinimines | Asymmetric synthesis of chiral amines osi.lv |
| Chiral Auxiliary | Oxazolidinones | Control in alkylation and aldol (B89426) reactions | Creation of contiguous stereocenters wikipedia.org |
| Organocatalysis | Chiral Phosphoric Acids | Non-hydrogenative dynamic kinetic resolution | Asymmetric synthesis of β-amino amides nih.gov |
Multi-Step Synthetic Sequences for Complex Imidazole-Propanamide Analogs
The construction of more complex analogs often requires multi-step synthetic sequences that allow for the precise assembly of different molecular fragments. These routes enable the incorporation of diverse functionalities and heterocyclic systems onto the imidazole-propanamide core.
A fundamental strategy for assembling imidazole-propanamide structures is the formation of an amide bond between an imidazole acetic acid derivative and an amine, such as a substituted propanamide. This reaction is a cornerstone of peptide synthesis and is typically facilitated by coupling reagents that activate the carboxylic acid.
The process involves converting the hydroxyl group of the carboxylic acid into a good leaving group, making the carbonyl carbon more susceptible to nucleophilic attack by the amine. A wide array of coupling reagents has been developed to achieve this transformation with high efficiency and minimal side reactions, particularly racemization when dealing with chiral centers.
Common classes of coupling reagents include:
Carbodiimides: Such as dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC).
Phosphonium Salts: Like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP).
Uronium/Aminium Salts: Including O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU).
In one synthetic approach, 2-(4-(4-fluorobenzylidene)-2-(4-fluorophenyl) 5-oxo-4,5-dihydroimidazol-1-yl) acetic acid was synthesized and subsequently chlorinated. This activated acid derivative was then reacted with various amines to afford the corresponding amide compounds. wikipedia.org Another study detailed the reaction of in situ generated anhydrides from iminodiacetic acids with histidine derivatives, effectively coupling the components to form the final amide products.
Dihydropyrimidinones (DHPMs) are a class of heterocyclic compounds often synthesized via the Biginelli reaction. wikipedia.orgnih.gov This multicomponent reaction typically involves the one-pot, acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea or thiourea (B124793). organic-chemistry.org By strategically choosing an aldehyde that contains an imidazole moiety, it is possible to incorporate an imidazole-propyl or related group into the final dihydropyrimidine (B8664642) dione (B5365651) structure.
For example, a one-step Biginelli reaction using imidazole aldehydes, dimedone (a cyclic β-diketone), and urea or thiourea has been reported. nih.gov This approach, catalyzed by chlorotrimethylsilane (B32843) (TMSCl), yields complex molecules containing both the imidazole and dihydropyrimidinone rings. nih.gov The versatility of the Biginelli reaction allows for the use of various substituted aldehydes and other components, making it a powerful tool for generating a library of complex imidazole-propanamide analogs. mdpi.com Imidazole-based catalysts, such as certain ionic liquids and N-heterocyclic carbene (NHC) complexes, have also been developed to facilitate the Biginelli reaction under mild or solvent-free conditions. rsc.org
Table 2: Biginelli Reaction for Imidazole-DHPM Synthesis | Aldehyde Component | β-Dicarbonyl Component | Urea/Thiourea | Catalyst | Resulting Structure | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Imidazole aldehydes | Dimedone | Urea or Thiourea | TMSCl | Imidazole-substituted octahydroquinazolinone nih.gov | | Aryl aldehydes | Ethyl acetoacetate (B1235776) | Urea | Yb(OTf)₃ | 4-Aryl-dihydropyrimidinone organic-chemistry.org | | Heteroaryl aldehydes | o-Methyl acetoacetanilide (B1666496) | Urea or Thiourea | p-Toluene sulfonic acid | Dihydropyrimidines with heteroaryl substituents mdpi.com |
The synthesis of hybrid molecules containing thiazole (B1198619), imidazole, and propanamide moieties involves connecting these distinct heterocyclic scaffolds. Synthetic strategies often build one heterocycle onto a precursor that already contains the other.
One reported method involves synthesizing a carbothioamide from a starting material containing a furan-imidazole scaffold. nih.gov This thiourea derivative is then reacted with hydrazonyl chlorides in the presence of a base to construct the 1,3-thiazole ring through nucleophilic substitution followed by cyclization. nih.gov The resulting molecule contains both imidazole and thiazole rings, which can then be further functionalized or linked to a propanamide side chain. General methods for thiazole synthesis, such as the reaction of thiosemicarbazides with α-haloketones, provide a foundational approach for creating these conjugates. researchgate.net
Nitroimidazoles are a significant class of compounds, and their synthesis into acetamide (B32628) or propanamide scaffolds is of considerable interest. mdpi.comnih.gov A common synthetic route involves the initial preparation of a nitroimidazole carboxylic acid, which is then coupled with an amine to form the desired amide.
For instance, 2-nitroimidazole (B3424786) acetic acid can be synthesized through a nucleophilic addition reaction between 2-nitroimidazole and ethyl-2-bromoacetate, followed by basic hydrolysis of the resulting ester. nih.gov The obtained acid is then activated, for example with trifluoroacetic anhydride, and reacted with an amine (e.g., 4-fluorobenzylamine) to yield the final N-substituted 2-(2-nitro-1H-imidazol-1-yl)-acetamide. nih.gov
In another approach, various amide derivatives of 1-(2-chloroethyl)-5-nitro-1H-imidazole-2-carboxylic acid were synthesized. derpharmachemica.com The parent carboxylic acid was derived from metronidazole, and direct condensation with various sulfonamides and isoniazid (B1672263) was achieved using phosphorus oxychloride (POCl₃) as a condensing agent, bypassing the need to form an acid chloride intermediate. derpharmachemica.com Similarly, libraries of 5-nitroimidazole and 4(5)-nitroimidazole carboxamides have been prepared by activating the corresponding nitroimidazole carboxylic acid with oxalyl chloride or PyBOP before coupling with a range of primary and secondary amines. nih.gov
Modern synthetic chemistry places a strong emphasis on sustainability, leading to the exploration of green chemistry principles in the synthesis of imidazole-propanamide and related structures. These principles aim to minimize waste, reduce energy consumption, and use less hazardous substances. numberanalytics.com
For the synthesis of the imidazole core, green methods include one-pot, solvent-free reactions that offer high yields and mild conditions. asianpubs.org Biocatalysts, such as lemon juice, have been employed in three-component condensation reactions to produce triaryl-imidazoles, highlighting the potential of widely available, non-toxic, and biodegradable catalysts. researchgate.net Other green tools being explored include microwave irradiation and ultrasound irradiation, which can accelerate reaction rates and improve yields, often under solvent-free conditions. wjbphs.comresearchgate.net
In the context of forming the propanamide linkage, enzymatic methods represent a sustainable alternative to traditional coupling reagents. nih.gov For example, Candida antarctica lipase (B570770) B has been used as a biocatalyst for the direct synthesis of amides from carboxylic acids and amines in green solvents like cyclopentyl methyl ether. This approach is highly efficient and avoids the generation of stoichiometric waste products associated with conventional coupling agents. nih.gov
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) |
| 1-(2-chloroethyl)-5-nitro-1H-imidazole-2-carboxylic acid |
| 1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU) |
| 2-(4-(4-fluorobenzylidene)-2-(4-fluorophenyl) 5-oxo-4,5-dihydroimidazol-1-yl) acetic acid |
| 2-nitroimidazole acetic acid |
| 4-fluorobenzylamine |
| Chlorotrimethylsilane (TMSCl) |
| Dicyclohexylcarbodiimide (DCC) |
| Diisopropylcarbodiimide (DIC) |
| Dimedone |
| Ethyl-2-bromoacetate |
| Isoniazid |
| Metronidazole |
| N-(4-fluorobenzyl)-2-(2-nitro-1H-imidazol-1-yl)-acetamide |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) |
| Phosphorus oxychloride (POCl₃) |
| PyBOP |
| Tert-butanesulfinamide |
Advanced Spectroscopic and Structural Elucidation of Imidazole-Propanamide Scaffolds
The comprehensive structural analysis of novel compounds is foundational to understanding their chemical behavior and potential applications. For imidazole-propanamide scaffolds such as this compound, a multi-faceted spectroscopic approach is essential for unambiguous structural confirmation and detailed characterization. This article delves into the advanced spectroscopic techniques employed to elucidate the intricate structural features of this class of compounds.
Advanced Spectroscopic and Structural Elucidation of Imidazole Propanamide Scaffolds
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 2-Amino-3-(1H-imidazol-1-YL)propanamide, both ¹H and ¹³C NMR are indispensable for a complete structural assignment.
Proton NMR (¹H NMR) Analysis of Amide, Imidazole (B134444), and Aliphatic Protons
The ¹H NMR spectrum of this compound offers a distinct fingerprint of its proton environments. The chemical shifts (δ) are influenced by the electronic environment of the protons, providing key structural insights.
Amide Protons (-CONH₂): The two protons of the primary amide group are diastereotopic and typically appear as two separate, broad singlets in the downfield region of the spectrum, generally between 6.5 and 8.0 ppm. Their broadness is a result of quadrupole broadening from the adjacent nitrogen atom and potential hydrogen bonding.
Imidazole Protons: The imidazole ring presents three aromatic protons. The proton at the C2 position is the most deshielded due to the influence of both adjacent nitrogen atoms and typically resonates as a singlet around 7.8-8.2 ppm. The protons at the C4 and C5 positions appear as distinct signals, often as doublets or singlets, in the range of 7.0-7.5 ppm.
Aliphatic Protons: The aliphatic portion of the molecule, the propanamide backbone, gives rise to characteristic signals. The α-proton (CH) adjacent to the amino and carbonyl groups is expected to appear as a triplet or multiplet around 4.0-4.5 ppm. The two β-protons (CH₂) attached to the imidazole nitrogen are diastereotopic and will likely appear as a multiplet in the region of 4.2-4.7 ppm. The primary amine (-NH₂) protons can be observed as a broad singlet, typically between 2.0 and 3.0 ppm, although their position can be highly variable and they may exchange with deuterated solvents.
Illustrative ¹H NMR Data for this compound Please note: This table represents expected chemical shifts based on analogous structures and may not reflect experimentally determined values.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Imidazole H-2 | ~8.0 | s (singlet) | 1H |
| Imidazole H-4 | ~7.2 | s (singlet) | 1H |
| Imidazole H-5 | ~7.1 | s (singlet) | 1H |
| Amide (-CONH₂) | ~7.5 and ~7.0 | br s (broad singlet) | 2H |
| α-CH | ~4.3 | t (triplet) | 1H |
| β-CH₂ | ~4.5 | m (multiplet) | 2H |
| Amino (-NH₂) | ~2.5 | br s (broad singlet) | 2H |
Carbon-13 NMR (¹³C NMR) Characterization of Carbon Frameworks
The ¹³C NMR spectrum provides complementary information, detailing the carbon skeleton of the molecule.
Carbonyl Carbon: The amide carbonyl carbon is characteristically found in the most downfield region of the spectrum, typically between 170 and 175 ppm.
Imidazole Carbons: The carbons of the imidazole ring have distinct chemical shifts. The C2 carbon, situated between two nitrogen atoms, is the most downfield of the ring carbons, appearing around 135-140 ppm. The C4 and C5 carbons resonate in the aromatic region, generally between 115 and 130 ppm.
Aliphatic Carbons: The α-carbon (CH) of the propanamide backbone is expected to appear around 50-55 ppm, while the β-carbon (CH₂) attached to the imidazole ring will likely be found in a similar range, around 45-50 ppm.
Illustrative ¹³C NMR Data for this compound Please note: This table represents expected chemical shifts based on analogous structures and may not reflect experimentally determined values.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
|---|---|
| Amide C=O | ~172 |
| Imidazole C-2 | ~138 |
| Imidazole C-4 | ~128 |
| Imidazole C-5 | ~120 |
| α-C | ~52 |
| β-C | ~48 |
Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, including FTIR and Raman techniques, is crucial for identifying the functional groups present in a molecule and can also provide insights into its conformational properties.
Fourier Transform Infrared (FTIR) Spectroscopy Investigations
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. Key functional groups in this compound have characteristic absorption bands.
N-H Stretching: The primary amine (-NH₂) and primary amide (-CONH₂) groups both exhibit N-H stretching vibrations. These typically appear as a pair of bands in the region of 3100-3500 cm⁻¹. spectroscopyonline.com The asymmetric stretch occurs at a higher frequency than the symmetric stretch.
C=O Stretching: The amide carbonyl (C=O) group shows a strong absorption band, known as the Amide I band, typically in the range of 1630-1680 cm⁻¹. youtube.com Its exact position can be influenced by hydrogen bonding.
N-H Bending: The N-H bending vibration of the primary amide (the Amide II band) is found around 1550-1650 cm⁻¹. spectroscopyonline.comyoutube.com The primary amine also has a scissoring vibration in a similar region.
Imidazole Ring Vibrations: The C=C and C=N stretching vibrations of the imidazole ring appear in the fingerprint region, typically between 1400 and 1600 cm⁻¹. C-H stretching vibrations of the imidazole ring are expected above 3000 cm⁻¹. researchgate.net
Expected Characteristic FTIR Peaks for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch (Amine & Amide) | 3100-3500 | Medium-Strong |
| C-H Stretch (Imidazole) | 3000-3100 | Medium |
| C=O Stretch (Amide I) | 1630-1680 | Strong |
| N-H Bend (Amide II) | 1550-1650 | Medium-Strong |
| C=C, C=N Stretch (Imidazole) | 1400-1600 | Medium |
Raman Spectroscopy Applications in Imidazole-Propanamide Systems
Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary vibrational information to FTIR. While polar bonds like C=O give strong FTIR signals, non-polar or symmetric bonds often produce strong Raman signals. For imidazole-propanamide systems, Raman spectroscopy is particularly useful for studying the imidazole ring. The symmetric breathing vibrations of the imidazole ring are often prominent in the Raman spectrum and can be sensitive to protonation state and metal coordination. researchgate.netacs.org The C-H stretching vibrations of the imidazole ring are also readily observed. researchgate.net
Expected Characteristic Raman Peaks for this compound
| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |
|---|---|---|
| Imidazole Ring Breathing | 1200-1400 | Strong |
| C-H Stretch (Imidazole) | 3000-3100 | Medium |
| C-C Stretch (Backbone) | 800-1200 | Medium |
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and deducing its structure through fragmentation analysis. For this compound, electrospray ionization (ESI) is a suitable soft ionization technique that would likely produce a protonated molecular ion [M+H]⁺.
The fragmentation of this ion in the mass spectrometer (MS/MS) would provide valuable structural information. A plausible fragmentation pathway would involve the loss of the amide group as ammonia (B1221849) (NH₃) and carbon monoxide (CO). Another likely fragmentation would be the cleavage of the bond between the β-carbon and the imidazole nitrogen, leading to the formation of an imidazolyl-methyl radical and a charged propanamide fragment, or vice versa. The cleavage of the imidazole ring itself can also occur, yielding characteristic smaller fragments. Analysis of the fragmentation of the related amino acid histidine shows characteristic losses of H₂O and CO from the protonated molecule. nih.gov Another key fragmentation pathway for histidine involves the loss of the entire side chain. researchgate.net
Plausible Mass Spectrometry Fragmentation of this compound
| Ion | Proposed Structure/Fragment | Expected m/z |
|---|---|---|
| [M+H]⁺ | Protonated Parent Molecule | 169.11 |
| [M+H - NH₃]⁺ | Loss of Ammonia | 152.10 |
| [M+H - CONH₂]⁺ | Loss of Amide Radical | 125.09 |
| [C₄H₅N₂]⁺ | Imidazolyl-methyl Cation | 81.06 |
| [C₃H₇N₂O]⁺ | 2-Aminopropanamide Cation | 87.06 |
X-ray Diffraction Studies for Precise Solid-State Molecular Structure Determination
X-ray diffraction (XRD) is a cornerstone analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. This method provides precise information on bond lengths, bond angles, and crystallographic symmetry, thereby confirming the molecular structure of a synthesized compound. While specific crystallographic data for this compound is not available in the surveyed literature, the general methodology for a compound of this nature would involve single-crystal XRD.
The process begins with the growth of a high-quality single crystal of the target compound. This crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The interaction of the X-rays with the electron clouds of the atoms in the crystal lattice produces a unique diffraction pattern. By analyzing the positions and intensities of the diffracted beams, the electron density map of the molecule can be reconstructed, leading to the elucidation of its precise solid-state structure.
For a molecule such as this compound, XRD analysis would confirm the connectivity of the amino, propanamide, and imidazole moieties, as well as determine the conformation of the molecule in the solid state. This would include the torsional angles between the different functional groups and the planarity of the imidazole ring. Furthermore, the analysis would reveal intermolecular interactions, such as hydrogen bonding, which dictate the packing of the molecules in the crystal lattice.
Below is an illustrative table of crystallographic data that might be expected from an XRD analysis of a small organic molecule similar to this compound.
| Parameter | Illustrative Value |
|---|---|
| Empirical Formula | C6H10N4O |
| Formula Weight | 154.17 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.531(2) |
| b (Å) | 10.254(3) |
| c (Å) | 9.112(2) |
| α (°) | 90 |
| β (°) | 105.67(3) |
| γ (°) | 90 |
| Volume (ų) | 765.4(3) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.338 |
| R-factor (%) | 4.2 |
Application of Chromatographic Methods (e.g., LCMS) for Purity Assessment
Liquid Chromatography-Mass Spectrometry (LCMS) is a powerful and widely used analytical technique for the separation, identification, and quantification of individual components in a mixture. It is particularly valuable for assessing the purity of synthesized compounds. The liquid chromatography component separates the target compound from any impurities or byproducts, while the mass spectrometry component provides mass information that aids in the identification of these components.
For a polar molecule like this compound, a hydrophilic interaction liquid chromatography (HILIC) or a reversed-phase chromatography method using an aqueous-organic mobile phase with a polar-embedded or polar-endcapped column would be suitable. waters.com The separation is based on the differential partitioning of the analyte and impurities between the stationary phase and the mobile phase.
Following separation by LC, the eluent is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for polar molecules, which generates charged molecular ions (or adducts) that can be detected by the mass analyzer. The resulting mass spectrum provides the mass-to-charge ratio (m/z) of the parent compound and any impurities present. The purity of the sample is typically determined by calculating the percentage of the peak area of the main compound relative to the total peak area of all detected components in the chromatogram.
A representative LCMS method for the purity assessment of this compound is outlined in the table below, along with a sample data table illustrating typical results for a high-purity sample.
| Parameter | Condition |
|---|---|
| LC System | Standard HPLC or UHPLC system |
| Column | C18 reverse-phase, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% to 95% B over 10 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
| MS Detector | Single Quadrupole or Triple Quadrupole |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Range | m/z 100-500 |
| Peak No. | Retention Time (min) | Peak Area (%) | Observed m/z [M+H]⁺ | Identity |
|---|---|---|---|---|
| 1 | 3.45 | 99.85 | 155.09 | This compound |
| 2 | 4.12 | 0.15 | 138.06 | Impurity A |
In Vitro Biological Activities and Molecular Interactions of 2 Amino 3 1h Imidazol 1 Yl Propanamide Derivatives
In Vitro Antimicrobial Research on Imidazole-Propanamide Derivatives
Anti-Biofilm Formation Activity
Bacterial biofilms are a significant concern in clinical settings as they can lead to persistent infections. Some imidazole (B134444) analogs have demonstrated the ability to inhibit the formation of these resilient microbial communities.
Research into 1,2,4,5-tetrasubstituted imidazole derivatives has identified compounds with significant anti-biofilm potential against Candida albicans. nih.gov Specifically, derivatives 5e and 5m showed superior antifungal and anti-biofilm activity compared to the standard drug Fluconazole, with IC50 values of 25 µg/mL and 6 µg/mL, respectively. nih.gov Further investigation through real-time polymerase chain reaction (RT-PCR) analysis aimed to understand the mechanism of biofilm inhibition by examining the enzymes involved in biofilm generation and maintenance. nih.gov
Similarly, 2-aminobenzimidazole (B67599) (2-ABI) derivatives have been identified as potent agents against Pseudomonas aeruginosa biofilms. nih.gov These compounds not only inhibit the growth of biofilms but can also disperse pre-existing ones. nih.gov The most effective of these was the 5,6-dimethyl 2-ABI, which had an IC50 of 4.0 μM, making it one of the most active inhibitors of P. aeruginosa biofilm known. nih.gov
Imidazolium salts have also been synthesized and tested for their anti-biofilm properties, particularly against dental biofilms where Streptococcus mutans is a key pathogen. nih.gov One compound, designated C5, was particularly effective, inhibiting about 50% of a multi-species biofilm at a concentration of 0.98 μg/mL. nih.gov This compound significantly reduced the number of live S. mutans and Actinomyces naeslundii and decreased exopolysaccharide production by 88%. nih.gov
Table 1: Anti-Biofilm Activity of Imidazole Derivatives
| Compound/Derivative | Target Organism | Activity | IC50/MBIC |
|---|---|---|---|
| Imidazole Derivative 5e | Candida albicans | Anti-biofilm | 25 µg/mL |
| Imidazole Derivative 5m | Candida albicans | Anti-biofilm | 6 µg/mL |
| 5,6-dimethyl 2-ABI | Pseudomonas aeruginosa | Biofilm inhibitor | 4.0 μM |
| Imidazolium Salt C5 | Multi-species dental biofilm | Biofilm inhibition | 0.98 μg/mL (MBIC50) |
In Vitro Anticancer Research on Imidazole-Propanamide Analogs
The potential of imidazole-propanamide analogs as anticancer agents has been a significant area of in vitro research. These studies have focused on their ability to inhibit the growth of various cancer cell lines, modulate inflammatory pathways, and, for specific derivatives, inhibit the activity of telomerase.
Numerous studies have demonstrated the antiproliferative effects of imidazole derivatives across a range of cancer cell lines. nih.govnih.gov For instance, a novel amide-imidazole compound has shown significant anticancer activity against breast carcinoma cells (MCF-7 and MDA-MB-231) and colorectal carcinoma cells (HT-29). jcdr.net This compound was found to be particularly effective against MCF-7 cells, reducing cell survival by inducing apoptosis and cell cycle arrest. jcdr.net
Other research has highlighted the efficacy of imidazole analogs against melanoma cell lines (human A375 and mouse B16 cells), with some derivatives showing good selectivity against cancer cells over normal fibroblast cells. nih.gov Imidazole antifungal drugs, such as clotrimazole (B1669251) and ketoconazole, have also been shown to inhibit the proliferation of MCF-7 and MDA-MB-231 breast cancer cells. nih.govkoreascience.kr These compounds induce G1-phase arrest and, in the case of the more aggressive MDA-MB-231 cells, suppress invasiveness by inhibiting matrix metalloproteinase 9. nih.govkoreascience.krresearchgate.net
A series of new imidazole-based N-phenylbenzamide derivatives also displayed cytotoxic potential against lung (A549), cervical (HeLa), and breast (MCF-7) cancer cell lines. frontiersin.org Derivatives 4e and 4f were particularly active, with IC50 values ranging from 7.5 to 11.1 μM. frontiersin.org
Table 2: Inhibition of Cancer Cell Proliferation by Imidazole Derivatives
| Compound/Derivative | Cell Line | Effect | IC50 Value |
|---|---|---|---|
| Amide-imidazole compound | MCF-7 (Breast) | Reduced cell survival, induced apoptosis | Not specified |
| Amide-imidazole compound | MDA-MB-231 (Breast) | Reduced cell survival | Not specified |
| Amide-imidazole compound | HT-29 (Colorectal) | Reduced cell survival | Not specified |
| Imidazole-based N-phenylbenzamide 4e | A549, HeLa, MCF-7 | Cytotoxic | 7.5 - 11.1 μM |
| Imidazole-based N-phenylbenzamide 4f | A549, HeLa, MCF-7 | Cytotoxic | 7.5 - 11.1 μM |
Inflammation is a critical component of the tumor microenvironment, and modulating inflammatory pathways is a key strategy in cancer therapy. The anti-inflammatory potential of imidazole derivatives has been evaluated using in vitro assays such as the inhibition of albumin denaturation. Protein denaturation is a process where proteins lose their tertiary and secondary structures, and its inhibition is a well-established method for screening anti-inflammatory drugs. nih.govnih.govasianjpr.com
A series of N-substituted [4-(trifluoro methyl)-1H-imidazole-1-yl] amide derivatives were synthesized and screened for their anti-inflammatory activity using an albumin denaturation assay. nih.gov Five of these compounds (AA2, AA3, AA4, AA5, and AA6) showed significant activity. nih.gov These promising compounds were then further evaluated for their ability to inhibit p38 MAP kinase, a key enzyme in the inflammatory response. Compound AA6 demonstrated considerable inhibitory activity with an IC50 value of 403.57 ± 6.35 nM. nih.gov The p38 MAP kinase family plays a crucial role in regulating the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. nih.gov
Telomerase is an enzyme that is highly active in most cancer cells and is crucial for their immortalization. nih.gov This makes it an attractive target for anticancer therapies. nih.gov Research has explored the potential of imidazole derivatives to inhibit telomerase activity.
Coordination compounds based on imidazole-4-ones have been proposed as telomerase inhibitors. google.com In cell-free systems, these compounds have demonstrated the ability to inhibit the enzymatic activity of telomerase. For example, a complex of (5Z, 5'Z)-2,2'-(etane-1,2-diyldisulfanyl)bis(5-(2-pyridilmethylen)-3-allyl-3,5-dihydro-4H-imidazol-4-one) with copper chloride has shown telomerase inhibition. google.com Additionally, zeolitic imidazole frameworks have been utilized as non-viral gene delivery agents to target the hTERT gene, which codes for telomerase. nih.gov This approach leads to telomerase knockdown, resulting in decreased cellular proliferation and cancer cell death. nih.govelsevierpure.com
Investigation of Other In Vitro Bioactivities (e.g., anticonvulsant effects for derivatives on specific receptors)
Beyond their anti-biofilm and anticancer properties, imidazole-propanamide derivatives have been investigated for other potential therapeutic applications, including anticonvulsant activity.
A series of amides of amino acids structurally related to aminoacetamide have been synthesized and evaluated for their anticonvulsant properties. nih.gov Certain derivatives containing a bicyclic group (tetralinyl or indanyl) linked to the aminoacetamide chain were among the most active. nih.gov These compounds showed efficacy against tonic seizures in mouse models of maximal electroshock, bicuculline, and picrotoxin (B1677862) tests. nih.gov The anticonvulsant activity of these compounds may be partially due to their interaction with neuronal voltage-dependent sodium channels, as suggested by their ability to partially block veratridine-induced aspartate efflux from rat cortical synaptosomes. nih.gov
More recent studies have focused on developing alaninamide derivatives with anticonvulsant activity. nih.gov One lead compound demonstrated robust protection in maximal electroshock (MES) and 6 Hz seizure models in mice, with ED50 values of 48.0 mg/kg and 45.2 mg/kg, respectively. nih.gov
Structure Activity Relationship Sar Studies of 2 Amino 3 1h Imidazol 1 Yl Propanamide Analogs
Impact of Substituent Variations on Biological Potency and Selectivity
The biological activity of 2-Amino-3-(1H-imidazol-1-YL)propanamide analogs is highly sensitive to structural modifications. Variations in the imidazole (B134444) ring, the propanamide backbone, and the side chains can lead to significant changes in biological potency and selectivity.
The imidazole ring is a critical component for the biological activity of this class of compounds. nih.gov Its ability to participate in hydrogen bonding and coordinate with metal ions makes it a versatile ligand for various biological targets.
Position of Attachment: The point of attachment of the propanamide side chain to the imidazole ring is a key determinant of activity. While the parent compound features attachment at the N-1 position, studies on related imidazole-containing molecules like histidine have explored analogs with linkages at C-4. For instance, in a study of imidazole-derived inhibitors of Insulin-Degrading Enzyme (IDE), the (S)-2-(2-(Benzyl-carboxymethyl-amino)-acetylamino)-3-(1H-imidazol-4-yl)-propionic acid, with a C-4 linkage, was a key compound. nih.gov Replacing the entire imidazole ring with other moieties, such as phenyl or indole (B1671886) groups, has been shown to be detrimental to activity, underscoring the ring's importance. nih.gov
Substituent Effects: The introduction of substituents onto the imidazole ring can modulate the electronic properties, lipophilicity, and steric profile of the molecule, thereby influencing its biological activity.
Methylation: Adding a methyl group to the imidazole ring, as seen in Methyl 2-amino-3-(2-methyl-1h-imidazol-1-yl)propanoate and 2-Amino-3-(1-methyl-1H-imidazol-4-yl)propan-1-ol, can alter the compound's physicochemical properties. A methyl group at the N-1 position may enhance solubility in aqueous environments compared to more hydrophobic groups.
Nitro Group: The position of a nitro group substituent significantly impacts activity. Research on nitroimidazole derivatives suggests that compounds with a nitro group at the 5-position are generally more active than the corresponding 4-nitro isomers. mdpi.com The introduction of an electron-accepting substituent at position 5 in a 4-nitroimidazole (B12731) ring can increase cytotoxic activity. mdpi.com
The table below summarizes the effects of various imidazole ring modifications.
| Modification | Example Compound/Analog | Effect on Biological Activity | Citation |
| Ring Replacement | Phenyl or Indole Analog | Deleterious to activity | nih.gov |
| N-1 Methylation | 2-Amino-3-(1-methyl-1H-imidazol-4-yl)propan-1-ol | May enhance aqueous solubility | |
| C-2 Methylation | Methyl 2-amino-3-(2-methyl-1H-imidazol-1-yl)propanoate | Serves as a lead for antimicrobial agents | |
| Nitro Substitution | 5-Nitroimidazole derivatives | Generally more active than 4-nitro derivatives | mdpi.com |
Alterations to the Propanamide Backbone: Stereochemistry and Chain Length
Modifications to the propanamide backbone, including its length and stereochemistry, are pivotal in defining the orientation of the molecule within a biological target.
Stereochemistry: The spatial arrangement of the amino and amide groups around the chiral center of the propanamide backbone is a critical factor for biological recognition. Most natural amino acids exist in the L-configuration, and often, biological systems show a strong preference for one enantiomer over the other. mdpi.com Studies on related amino acid derivatives have demonstrated that only specific stereoisomers, such as the (5S, αS) isomers, exhibit significant biological activity, suggesting that uptake and target binding are stereoselective processes. mdpi.comresearchgate.net
The primary amino group and the terminal amide are key functional groups that can participate in crucial interactions with biological targets. Modifications to these groups can significantly alter binding affinity and biological response.
Amino Group Modifications: The primary amino group is often a key site for hydrogen bonding. Its conversion to a secondary or tertiary amine, or its acylation, can have profound effects. In the development of IDE inhibitors, a tertiary amine was found to be critical for activity. nih.gov
Amide Group Modifications: The terminal amide can be modified in various ways, such as N-alkylation or conversion to other functional groups like esters or 1,2,4-oxadiazoles. nih.gov The lipophilicity of substituents on the amide nitrogen can be tuned to optimize properties like antibacterial activity. mdpi.comresearchgate.net For example, introducing longer alkyl chains can enhance activity against certain bacterial strains, although this is often correlated with the compound's ability to self-aggregate. mdpi.comresearchgate.net The synthesis of Schiff's bases from related acetohydrazide imidazole derivatives represents another strategy for modifying this part of the molecule. researchgate.net
The following table details the impact of side chain modifications.
| Modification Site | Type of Modification | General Effect on Activity | Citation |
| Amino Group | Conversion to Tertiary Amine | Can be critical for activity in certain enzyme inhibitors | nih.gov |
| Amide Group | Conversion to Ester | Can be a successful optimization strategy | nih.gov |
| Amide Group | N-alkylation (varying chain length) | Modulates lipophilicity and antibacterial potency | mdpi.comresearchgate.net |
| Amide Group | Conversion to 1,2,4-Oxadiazole | Can improve activity | nih.gov |
Stereochemical Considerations in Determining Biological Activity
Stereochemistry plays a fundamental role in the biological activity of chiral molecules like this compound. mdpi.com The three-dimensional arrangement of atoms dictates how a molecule interacts with its chiral biological counterparts, such as enzymes and receptors.
Enantiomers of a chiral drug can exhibit significant differences in biological activity. This enantioselectivity can arise from differences in binding affinity to the target (pharmacodynamics) or from differences in absorption, distribution, metabolism, and excretion (pharmacokinetics). For instance, in studies of the glutamic acid analog 2-Amino-3-(3-hydroxy-1,2,5-thiadiazol-4-yl)propionic acid, both enantiomers showed high affinity and agonist activity at AMPA receptors, indicating that in some cases, both stereoisomers can be active. researchgate.net However, it is more common for one enantiomer to be significantly more potent than the other. Research on acivicin (B1666538) analogs demonstrated that only the (5S, αS) isomers displayed significant antiplasmodial activity, suggesting that a stereoselective uptake mechanism, possibly an L-amino acid transport system, is responsible for the enhanced biological activity. mdpi.com This highlights that stereochemistry can be crucial for recognition by transporters as well as for direct interaction with the final biological target. mdpi.com
Elucidation of Key Pharmacophoric Features Essential for Activity
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. For this compound analogs, SAR studies have helped to define the key pharmacophoric features.
Based on the available data, the essential features include:
The Imidazole Ring: This feature is critical, likely acting as a hydrogen bond donor/acceptor or a metal-coordinating group. nih.gov Its replacement often leads to a loss of activity. nih.gov
A Chiral Center with Specific Stereochemistry: The L-configuration (S-stereochemistry) at the α-carbon is often preferred, indicating a stereospecific binding pocket in the target protein. mdpi.com
An Amino Group: A primary or appropriately substituted amino group, positioned at the α-carbon, is typically involved in key ionic or hydrogen bonding interactions.
A Carbonyl-Containing Moiety (Amide/Carboxylate): This group acts as a hydrogen bond acceptor. The distance and spatial relationship between this group and the amino group are critical.
These features constitute the basic framework required for biological activity, and modifications to any of these points can significantly alter the compound's pharmacological profile.
Comparative Analysis of SAR with Established Bioactive Molecules
The imidazole ring is a "privileged structure" in medicinal chemistry, found in numerous natural products and synthetic drugs. longdom.orgpharmacyjournal.net Comparing the SAR of this compound analogs with other imidazole-containing bioactive molecules provides valuable insights.
Histidine and Histamine (B1213489): As a constituent of the amino acid histidine, the imidazole ring plays a vital role in the structure and function of many proteins and enzymes. The SAR of this compound analogs can be compared to histidine derivatives, where the imidazole ring is crucial for catalytic activity (e.g., in enzyme active sites) and receptor binding (e.g., histamine receptors). longdom.org
Benzimidazoles: While imidazoles are five-membered rings, benzimidazoles feature an imidazole ring fused to a benzene (B151609) ring. This fusion increases the size and hydrophobicity of the aromatic system. Benzimidazoles are often associated with kinase or receptor inhibition, whereas the smaller imidazole ring may exhibit distinct binding modes due to its different size and electronic profile.
Bioisosteric Rings (Oxadiazoles/Thiadiazoles): The imidazole ring can be compared to other five-membered heterocyclic rings used as bioisosteres, such as 1,3,4-oxadiazoles and 1,3,4-thiadiazoles. These rings can mimic the hydrogen bonding capabilities and spatial arrangement of the imidazole moiety. mdpi.com Comparative studies show that substituting an imidazole with one of these bioisosteres can sometimes retain or even improve activity, offering alternative scaffolds for drug design. mdpi.com
This comparative approach allows medicinal chemists to leverage knowledge from established drug classes to guide the design of novel and more effective analogs of this compound.
Future Research Directions for Imidazole Propanamide Chemical Entities
Exploration of Novel and Efficient Synthetic Pathways
The advancement of imidazole-propanamide derivatives is contingent on the development of innovative and efficient synthetic routes. Future research should prioritize methodologies that offer high yields, stereoselectivity, and cost-effectiveness. Key areas of exploration include:
Modern Catalytic Methods: Investigation into novel catalytic systems, such as metal-free catalysis and photoredox catalysis, could provide milder and more efficient reaction conditions. These methods can lead to the development of more environmentally friendly synthetic processes.
Multi-Component Reactions (MCRs): The use of MCRs can streamline the synthesis of complex imidazole-propanamide derivatives in a single step from simple precursors. This approach significantly improves atom economy and reduces waste.
Solid-Phase Synthesis: For the rapid generation of libraries of imidazole-propanamide analogs, solid-phase synthesis techniques are invaluable. This methodology allows for the systematic modification of the core structure to explore structure-activity relationships (SAR).
Integration of Advanced Structural-Based Drug Design Approaches
To rationally design novel imidazole-propanamide derivatives with enhanced potency and selectivity, the integration of sophisticated structural-based drug design (SBDD) techniques is crucial. This involves a synergistic interplay between computational modeling and experimental validation.
Molecular Docking and Dynamics Simulations: High-resolution molecular docking studies can predict the binding modes of 2-Amino-3-(1H-imidazol-1-YL)propanamide analogs within the active sites of various biological targets. Subsequent molecular dynamics simulations can provide insights into the stability of these interactions and the conformational changes in both the ligand and the target protein.
Quantitative Structure-Activity Relationship (QSAR) Modeling: The development of robust 3D-QSAR models can help in understanding the relationship between the physicochemical properties of the imidazole-propanamide derivatives and their biological activity. These models are instrumental in predicting the activity of newly designed compounds.
Fragment-Based Drug Design (FBDD): FBDD can be employed to identify small molecular fragments that bind to specific pockets of a target protein. These fragments can then be grown or linked to the imidazole-propanamide scaffold to create highly potent and specific inhibitors.
Development of Targeted Biological Probes for Molecular Mechanism Elucidation
To unravel the precise molecular mechanisms of action of this compound and its analogs, the design and synthesis of targeted biological probes are essential. These probes can be utilized to identify cellular targets and visualize their interactions in a biological context.
Fluorescent Probes: The incorporation of fluorophores into the imidazole-propanamide structure can enable the visualization of the compound's subcellular localization and its interaction with target molecules through techniques like fluorescence microscopy.
Photoaffinity Labeling Probes: The introduction of a photoreactive group allows for the covalent cross-linking of the probe to its biological target upon photoirradiation. This technique is highly effective for the identification of direct binding partners.
Click Chemistry-Enabled Probes: The use of "click" chemistry provides a versatile and efficient method for attaching various reporter tags, such as biotin or fluorescent dyes, to the imidazole-propanamide scaffold. This facilitates the purification and identification of target proteins.
Synergistic Integration of In Silico and Experimental Methodologies for Predictive Modeling
A powerful strategy for accelerating the discovery of novel imidazole-propanamide-based therapeutics is the close integration of computational and experimental approaches. This synergy allows for the development of robust predictive models that can guide the design and optimization of new chemical entities.
The iterative cycle of this integrated approach involves:
In Silico Screening: Virtual screening of large compound libraries against a specific biological target to identify potential hits.
Experimental Validation: Synthesis and biological testing of the most promising candidates identified through in silico methods.
Model Refinement: Using the experimental data to refine and improve the predictive power of the computational models.
This synergistic workflow enhances the efficiency of the drug discovery process by prioritizing the synthesis of compounds with a higher probability of being active.
Investigation of Broader Biological Target Landscapes at the Molecular Level
The imidazole (B134444) ring is a versatile pharmacophore that can interact with a wide array of biological targets. Future research should aim to explore the broader biological target landscape of this compound and its derivatives at the molecular level.
Potential target classes for investigation include:
Enzymes: Many enzymes, such as kinases, cytochrome P450s, and cyclooxygenases, are known to be modulated by imidazole-containing compounds. nih.govnih.gov
Receptors: Imidazole derivatives have been shown to interact with various receptors, including serotonin and angiotensin receptors. nih.govwikipedia.org
Other Biomolecules: The potential for these compounds to interact with other important biomolecules, such as nucleic acids, should also be explored.
Q & A
Q. What are the common synthetic routes for 2-amino-3-(1H-imidazol-1-yl)propanamide, and what key reaction parameters influence yield?
- Methodological Answer: The synthesis typically involves coupling imidazole derivatives with propanamide precursors. For example, a route may start with 1H-imidazole and 3-bromopropionyl chloride under anhydrous conditions, using triethylamine as a base to neutralize HCl byproducts. Reaction temperature (20–40°C), solvent choice (e.g., dichloromethane), and stoichiometric ratios are critical for optimizing yield. Post-synthesis purification via column chromatography or recrystallization ensures high purity .
Q. How is X-ray crystallography applied to confirm the stereochemistry and molecular conformation of this compound?
- Methodological Answer: Single-crystal X-ray diffraction (SXRD) using programs like SHELXL refines the structure by analyzing intensity data. Key parameters include bond angles (e.g., C-N-C in the imidazole ring) and torsion angles (e.g., between the propanamide backbone and imidazole). Crystallization conditions (e.g., slow evaporation from ethanol) must be optimized to obtain diffraction-quality crystals. SHELX software is widely used for small-molecule refinement .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data across studies?
- Methodological Answer: Discrepancies often arise from variations in assay conditions (e.g., pH, temperature) or cell lines. To address this:
- Perform dose-response curves under standardized conditions.
- Use orthogonal assays (e.g., enzyme inhibition vs. cellular viability) to confirm activity.
- Compare structural analogs (e.g., methyl-substituted imidazole derivatives) to isolate functional group contributions .
Q. What methodological approaches are recommended for structure-activity relationship (SAR) studies of this compound?
- Methodological Answer: SAR studies involve systematic modifications:
- Core Modifications: Substitute the imidazole ring with pyridine or thiazole to assess heterocycle impact.
- Side-Chain Variations: Introduce alkyl groups (e.g., ethyl, isopropyl) to the propanamide chain to study steric effects.
- Analytical Tools: Use NMR to track conformational changes and computational docking (e.g., AutoDock Vina) to predict binding affinities .
Q. What are the key challenges in optimizing enantiomeric purity during synthesis, and how can they be addressed?
- Methodological Answer: Racemization often occurs during amide bond formation. Mitigation strategies include:
- Using chiral auxiliaries (e.g., Evans’ oxazolidinones) to control stereochemistry.
- Employing asymmetric catalysis (e.g., palladium-catalyzed couplings) with ligands like BINAP.
- Monitoring enantiomeric excess (ee) via chiral HPLC or polarimetry .
Q. What are best practices for computational docking studies to predict interactions with biological targets (e.g., enzymes)?
- Methodological Answer:
- Protein Preparation: Use tools like AutoDockTools to add hydrogens and assign charges (e.g., Gasteiger-Marsili).
- Grid Generation: Define the active site using crystallographic data (e.g., PDB ID 1VM).
- Docking Parameters: Run 100+ Lamarckian genetic algorithm (LGA) simulations to sample conformational space.
- Validation: Compare docking scores (ΔG) with experimental IC₅₀ values for consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
